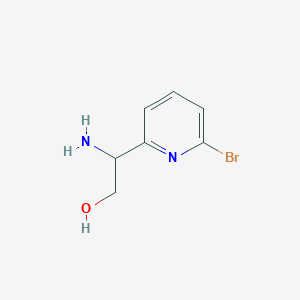

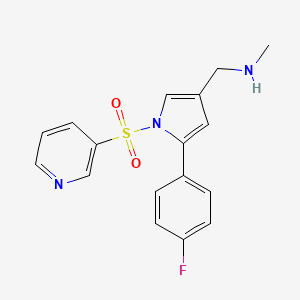

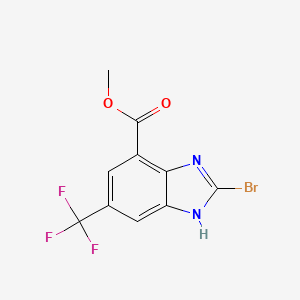

![molecular formula C27H30Cl2N2O4 B12287860 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)

2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le perchlorate de 2-[(1E,3Z)-3-chloro-5-(1,3,3-triméthyl-1,3-dihydro-2H-indol-2-ylidène)-1,3-pentadienyl]-1,3,3-triméthyl-3H-indolium est un composé organique synthétique. Il appartient à la classe des sels d'indolium, connus pour leurs couleurs vives et leurs applications dans divers domaines tels que la fabrication de colorants, la coloration biologique et les intermédiaires en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du perchlorate de 2-[(1E,3Z)-3-chloro-5-(1,3,3-triméthyl-1,3-dihydro-2H-indol-2-ylidène)-1,3-pentadienyl]-1,3,3-triméthyl-3H-indolium implique généralement la condensation de la 1,3,3-triméthyl-2-méthylèneindoline avec un composé pentadienyl chloré en conditions acides. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est précipité par addition d'acide perchlorique.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à flux continu pour garantir des conditions réactionnelles constantes et des rendements élevés. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de paramètres réactionnels tels que la température et le pH peut améliorer encore l'efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, qui peuvent avoir des propriétés et des applications différentes.

Substitution : Le composé peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des structures quinonoïdes, tandis que la réduction peut produire des dérivés dihydro.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme intermédiaire de colorant et comme réactif dans diverses réactions de synthèse organique. Sa structure unique lui permet de participer à une large gamme de transformations chimiques.

Biologie

En recherche biologique, le composé est utilisé comme agent de coloration pour visualiser les composants cellulaires au microscope. Sa couleur vive le rend particulièrement utile pour mettre en évidence des structures spécifiques au sein des cellules.

Médecine

En médecine, le composé a des applications potentielles dans le développement d'agents diagnostiques et de médicaments thérapeutiques. Sa capacité à interagir avec des molécules biologiques en fait un candidat pour de futures recherches dans ce domaine.

Industrie

Dans le secteur industriel, le composé est utilisé dans la fabrication de colorants et de pigments. Sa stabilité et ses propriétés de couleur le rendent approprié pour une utilisation dans les textiles, les encres et les revêtements.

Mécanisme d'action

Le mécanisme par lequel le perchlorate de 2-[(1E,3Z)-3-chloro-5-(1,3,3-triméthyl-1,3-dihydro-2H-indol-2-ylidène)-1,3-pentadienyl]-1,3,3-triméthyl-3H-indolium exerce ses effets implique son interaction avec diverses cibles moléculaires. Le composé peut se lier aux protéines, aux acides nucléiques et à d'autres biomolécules, modifiant ainsi leur structure et leur fonction. Cette interaction peut entraîner des modifications des processus cellulaires, tels que la transduction du signal, l'expression génique et les voies métaboliques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it particularly useful for highlighting specific structures within cells.

Medicine

In medicine, the compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to interact with biological molecules makes it a candidate for further research in this field.

Industry

In the industrial sector, the compound is used in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings.

Mécanisme D'action

The mechanism by which 2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorure de 2-[(1E,3Z)-3-chloro-5-(1,3,3-triméthyl-1,3-dihydro-2H-indol-2-ylidène)-1,3-pentadienyl]-1,3,3-triméthyl-3H-indolium

- Bromure de 2-[(1E,3Z)-3-chloro-5-(1,3,3-triméthyl-1,3-dihydro-2H-indol-2-ylidène)-1,3-pentadienyl]-1,3,3-triméthyl-3H-indolium

Unicité

Le sel de perchlorate de ce composé est unique en raison de son composant anionique spécifique, qui peut influencer sa solubilité, sa stabilité et sa réactivité. Comparé à ses homologues chlorure et bromure, le sel de perchlorate peut présenter des propriétés différentes en termes d'intensité de couleur, de stabilité thermique et d'interaction avec d'autres produits chimiques.

Propriétés

Formule moléculaire |

C27H30Cl2N2O4 |

|---|---|

Poids moléculaire |

517.4 g/mol |

Nom IUPAC |

(2E)-2-[(2Z,4E)-3-chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate |

InChI |

InChI=1S/C27H30ClN2.ClHO4/c1-26(2)20-11-7-9-13-22(20)29(5)24(26)17-15-19(28)16-18-25-27(3,4)21-12-8-10-14-23(21)30(25)6;2-1(3,4)5/h7-18H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

DFNCXMLJNOCBMZ-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C(=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)/Cl)C)C.[O-]Cl(=O)(=O)=O |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC(=CC=C3C(C4=CC=CC=C4N3C)(C)C)Cl)C)C.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

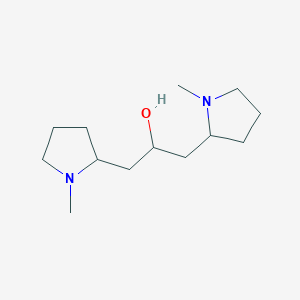

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

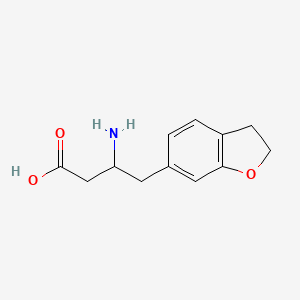

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)